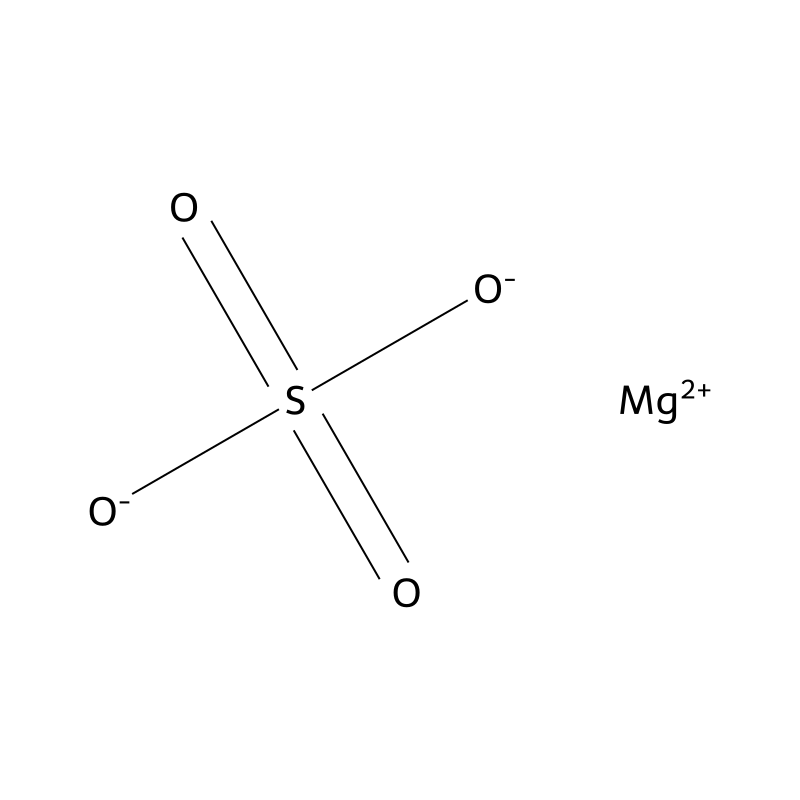

magnesium sulfate

MgO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

MgO4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

In ether, 1.16 g/100 ml at 18 °C; insoluble in acetone; soluble in alcohol and glycerin

Soluble in glycerol

In water, 360 g/l @ 20 °C

Solubility in water, 20 g/100 ml at 0 °C, 73.8 g/100 ml at 100 °C.

Solubility in water, g/100ml at 20Â °C: 30 (good)

Synonyms

Canonical SMILES

Anhydrous magnesium sulfate (CAS 7487-88-9) is a high-purity, inorganic salt essential for applications requiring stringent moisture control or a source of magnesium ions in non-aqueous systems. It is widely used as an efficient drying agent for organic solvents, a component in specialty cements, and an electrolyte salt in battery research. Its primary procurement value lies in its rapid water-scavenging capability, high thermal stability compared to its hydrated forms, and chemical neutrality in many organic synthesis workflows.

References

- [1] Comparing Desiccants: Anhydrous Magnesium Sulfate vs. Common Alternatives. Soup.io. Published December 18, 2023.

- [2] Effect of Foam Formulation on Magnesium Sulfate Cement Performance. PMC.

- [3] Explain the differences between the two drying agents, anhydrous magnesium sulfate and anhydrous sodium sulfate. | Homework.Study.com.

- [4] Magnesium Sulfate Melting Point: Clinical and Pharmaceutical Guide. Bolt Pharmacy. Published February 13, 2026.

Substituting anhydrous magnesium sulfate with its common hydrated form, magnesium sulfate heptahydrate (Epsom salt), is unsuitable for processes where water introduction is detrimental. The heptahydrate contains approximately 51% water by weight and will release it upon heating, compromising water-sensitive reactions and high-temperature formulations. While other anhydrous salts like sodium sulfate or calcium chloride are used for drying, magnesium sulfate offers a superior combination of speed and efficiency, and unlike calcium chloride, it remains inert toward many organic compounds such as esters and alcohols. For applications requiring soluble magnesium, substituting with magnesium oxide is not viable due to its insolubility in water, and using magnesium chloride can introduce corrosive chloride ions, which are undesirable in many industrial and electrochemical systems.

References

- [1] Anhydrous vs. Heptahydrate Magnesium Sulfate: How to Choose for Industrial Applications?. Published April 28, 2025.

- [2] Anhydrous Magnesium Sulfate vs. Heptahydrate Magnesium Sulfate: A Single Word Difference, Vastly Different Uses. Shandong Mingxing Chemical Co., Ltd. Published December 17, 2025.

- [3] Thermogravimetric Analysis (TGA) of MgSO₄·7H₂O. Maharaja College, Ara. Published February 19, 2026.

- [4] Explain the differences between the two drying agents, anhydrous magnesium sulfate and anhydrous sodium sulfate. | Homework.Study.com.

- [5] Magnesium Sulfate Anhydrous Powder VS Other Drying Agents. Published May 21, 2025.

- [6] Comparing Desiccants: Anhydrous Magnesium Sulfate vs. Common Alternatives. Soup.io. Published December 18, 2023.

- [7] The Difference Between Magnesium Oxide and Magnesium Sulfate In Application. Published June 2, 2025.

- [8] Magnesium Sulfate vs. Magnesium Chloride: Which is Better?. Wohe Chemical. Published March 3, 2026.

Superior Drying Performance: Faster and More Efficient Water Removal Than Sodium Sulfate

In laboratory and industrial settings, anhydrous magnesium sulfate is recognized for its rapid and efficient drying action compared to anhydrous sodium sulfate. While sodium sulfate is chemically neutral, its drying action is slower and generally less efficient. This makes magnesium sulfate a more effective choice for applications requiring thorough and fast water removal from organic solvents like diethyl ether.

| Evidence Dimension | Drying Efficiency and Speed |

| Target Compound Data | Rapid and efficient; removes residual moisture effectively |

| Comparator Or Baseline | Anhydrous Sodium Sulfate: Slower and less efficient, often leaves residual water |

| Quantified Difference | Qualitatively described as more effective and rapid; one study noted sodium sulfate left significant amounts of water while magnesium sulfate did not. |

| Conditions | Drying of organic solvents (e.g., ethereal solutions, pesticide extracts) at temperatures below 32.4°C (the upper thermal limit for sodium sulfate's hydrate). |

For time-sensitive processes or reactions where residual water can cause side reactions or reduce yield, the faster and more complete drying by MgSO₄ minimizes processing time and improves product purity.

High Thermal Stability: Essential for High-Temperature Processes Where Hydrates Fail

Anhydrous magnesium sulfate exhibits high thermal stability, decomposing only at temperatures above 1,100°C. In stark contrast, its common substitute, magnesium sulfate heptahydrate (MgSO₄·7H₂O), is not stable to heat. The heptahydrate begins to lose its water of crystallization at approximately 150°C and completes dehydration by ~300°C, releasing up to 51.2% of its mass as water vapor. This makes the anhydrous form the only viable choice for applications requiring thermal processing.

| Evidence Dimension | Thermal Decomposition Temperature |

| Target Compound Data | Stable up to ~1,124°C |

| Comparator Or Baseline | Magnesium Sulfate Heptahydrate: Begins dehydration at ~150°C |

| Quantified Difference | >950°C higher decomposition threshold |

| Conditions | Thermogravimetric Analysis (TGA) under heating. |

In manufacturing processes like specialty cement curing, catalyst preparation, or any formulation heated above 150°C, using a hydrated form would introduce unwanted water, altering material properties and potentially causing process failure.

Process Compatibility: Preferred Precursor in Magnesium Oxysulfate (MOS) Cement Formulations

In the formulation of Magnesium Oxysulfate (MOS) cements, magnesium sulfate is a key reactant with magnesium oxide. While hydrated forms can be used, the precise molar ratio of MgO:MgSO₄:H₂O is critical for forming the desired bonding phases and achieving optimal mechanical properties like compressive strength. Using anhydrous MgSO₄ allows for direct and precise control over the water content in the initial mixture, a parameter that significantly influences the final strength of the cement. In contrast, using MgSO₄·7H₂O introduces a large, fixed amount of water, restricting formulation flexibility and control over the hydration process.

| Evidence Dimension | Formulation Control |

| Target Compound Data | Allows for precise, independent control of the H₂O/MgSO₄ molar ratio in the cement paste. |

| Comparator Or Baseline | Magnesium Sulfate Heptahydrate: Introduces a fixed, high amount of water (7 moles per mole of MgSO₄), limiting formulation control. |

| Quantified Difference | Not applicable (qualitative process advantage) |

| Conditions | Formulation of Magnesium Oxysulfate (MOS) cement by reacting MgO with MgSO₄ solution. |

For producers of high-performance specialty cements, using anhydrous MgSO₄ enables exact stoichiometry control, leading to more consistent product quality and the ability to fine-tune material properties like strength and setting time.

Efficient Drying of Water-Sensitive Organic Solvents and Reaction Mixtures

Anhydrous magnesium sulfate is the right choice for drying organic solutions where speed and thoroughness are critical. Its rapid action and high efficiency, surpassing that of sodium sulfate, make it ideal for preparing solvents for water-sensitive reactions (e.g., Grignard, Friedel-Crafts) and for workups where residual moisture must be minimized to prevent yield loss or product degradation.

High-Temperature Industrial Formulations and Chemical Synthesis

In processes that require heating above 150°C, such as the manufacturing of certain polymers, catalysts, or specialty building materials, anhydrous magnesium sulfate is essential. Unlike its hydrated forms which would decompose and release water, the anhydrous salt remains stable up to very high temperatures, ensuring the integrity and desired properties of the final product.

Precision Manufacturing of Magnesium Oxysulfate (MOS) Cements

For manufacturers of advanced construction materials, anhydrous magnesium sulfate serves as a critical precursor for MOS cements. Its water-free nature allows for precise control over the water-to-cement ratio, a key parameter that dictates the mechanical strength and setting characteristics of the final product, enabling consistent production of high-performance materials.

References

- [1] Explain the differences between the two drying agents, anhydrous magnesium sulfate and anhydrous sodium sulfate. | Homework.Study.com.

- [2] Magnesium Sulfate Anhydrous Powder VS Other Drying Agents. Published May 21, 2025.

- [3] Magnesium Sulfate Melting Point: Clinical and Pharmaceutical Guide. Bolt Pharmacy. Published February 13, 2026.

- [4] Magnesia Cements. Dr. Mark A. Shand, Premier Magnesia.

Physical Description

White solid with a bitter, saline taste; [ICSC]

HYGROSCOPIC ODOURLESS WHITE CRYSTALS OR POWDER.

Color/Form

Orthorhombic crystals

Opaque powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Efflorescent crystals or powder; bitter, saline, cooling taste; density: 1.67; pH 6-7; soluble in water (g/100 ml): 71 @ 20 °C, 91 @ 40 °C; slightly soluble in alcohol; its aqueous soln is neutral; it loses 4 H2O @ 70-80 °C, 5 H2O @ 100 °C, 6 H2O @ 120 °C; loses last molecule of H2O @ about 250 °C; rapidly reabsorbing water when exposed to moist air; on exposure to dry air at ordinary temperatures it losses approx one H2O /Heptahydrate/

2.66 g/cm³

LogP

Odor

Decomposition

1124Â °C

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1007 of 2470 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1463 of 2470 companies with hazard statement code(s):;

H302 (97.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (87.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.47%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Magnesium sulfate is a common medication in the hospital setting with a variety of uses. It currently holds many FDA approvals but also has numerous off-label uses for a variety of clinical situations.

Drug Classes

Therapeutic Uses

AN EFFECTIVE & WIDELY EMPLOYED SALINE CATHARTIC. /HEPTAHYDRATE, USP/

FULL DOSES OF SALINE CATHARTICS (15 G MAGNESIUM SULFATE OR ITS EQUIVALENT) PRODUCE A SEMIFLUID OR WATERY EVACUATION IN 3 HR OR LESS. LOW DOSES PRODUCE A LAXATIVE EFFECT WITH GREATER LATENCY.

A COLD, WET COMPRESS OF MAGNESIUM SULFATE SOLN IN WATER HAS BEEN EMPLOYED IN TREATMENT OF SUCH SKIN DISORDERS AS ERYSIPELAS. HOT CONCN AQ SOLN...(ABOUT 1 LB/PINT OF WATER) ARE SOMETIMES USED IN TREATMENT OF DEEP-SEATED INFECTIONS, CLOTHS BEING SATURATED & APPLIED WHILE HOT. ACTION MUCH LIKE THAT OF POULTICE. /HEPTAHYDRATE/

For more Therapeutic Uses (Complete) data for MAGNESIUM SULFATE (32 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AD - Osmotically acting laxatives

A06AD04 - Magnesium sulfate

A - Alimentary tract and metabolism

A12 - Mineral supplements

A12C - Other mineral supplements

A12CC - Magnesium

A12CC02 - Magnesium sulfate

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XA - Electrolyte solutions

B05XA05 - Magnesium sulfate

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AX - Other dermatologicals

D11AX05 - Magnesium sulfate

V - Various

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CC - Tests for bile duct patency

V04CC02 - Magnesium sulfate

Mechanism of Action

CATHARTIC ACTION RESULTS FROM FACT THAT MGSO4 IS NOT ABSORBED FROM INTESTINAL TRACT, & THUS RETAINS SUFFICIENT WATER WITHIN LUMEN OF BOWEL TO MAKE AN ISOTONIC SOLN. IN EVENT...SALT IS GIVEN IN HYPERTONIC SOLN, SOURCE OF WATER WOULD BE BODY FLUIDS, &...DEHYDRATING ACTION IS EXERTED. /HEPTAHYDRATE, USP/

EXACT MECHANISM OF.../CNS/ DEPRESSANT ACTIVITY IS NOT FULLY KNOWN; HOWEVER, EXCESS MAGNESIUM APPEARS TO DECR AMT OF ACETYLCHOLINE LIBERATED BY MOTOR NERVE IMPULSE. /HEPTAHYDRATE INJECTION USP/

Isolated myometrial strips were obtained from humans undergoing elective cesarean section at term pregnancy and Wistar albino rats on gestational days 19-21. These strips were mounted in organ baths for recording of isometric tensions. The effect of magnesium sulfate, isradipine, and ritodrine on the amplitude and frequency of spontaneous contractions was compared. ... Ritodrine (10-8-10-5 M) concentration-dependently inhibited the frequency and amplitude of spontaneous contractions of myometrial strips. At 10-4 M, tachyphylaxis of ritodrine occurred and contractions started again. Magnesium sulfate (10-7-10-4 M) inhibited the frequency but did not change the amplitude of the spontaneous contractions. Isradipine (10-7-10-4 M) had a concentration-related inhibitor effect on both the frequency and amplitude of the spontaneous contractions. The effects of magnesium sulfate, isradipine, and ritodrine were considerably similar in myometrium strips obtained from pregnant rats and humans. ...

Pictograms

Irritant

Other CAS

68081-97-0

7487-88-9

22189-08-8

Absorption Distribution and Excretion

Magnesium sulfate is excreted by the kidneys at a rate that varies from one patient to another but that is directly proportional to the serum concn and glomerular filtration.

PLASMA CONCN OF MAGNESIUM INCR IN FETUS & APPROACH MATERNAL BLOOD VALUES AFTER MAGNESIUM SULFATE ADMIN IN ECLAMPSIA & PREECLAMPSIA.

Metabolism Metabolites

Magnesium is almost exclusively excreted in the urine, with 90% of the dose excreted during the first 24 hours after an intravenous infusion of MgSO4. The pharmacokinetic profile of MgSO4 after intravenous administration can be described by a 2-compartment model with a rapid distribution (a) phase, followed by a relative slow beta phase of elimination. Route of Elimination: Magnesium is excreted solely by the kidney at a rate proportional to the serum concentration and glomerular filtration. Half Life: 43.2 hours (for newborns)

Associated Chemicals

Magnesium sulfate heptahydrate; 10034-99-8[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-68]

Magnesium sulfate monohydrate; 14168-73-1[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-68]

Magnesium sulfate hexahydrate; 13778-97-7[Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. V20 384 (2003)]

Wikipedia

Drug Warnings

THE DRUG IS GENERALLY SAFE BUT CAN CAUSE TEMPORARY LOSS OF DEEP TENDON REFLEXES IN MOTHER & MAY SUPPRESS SKELETAL MUSCLE ACTIVITY IN NEONATE. IT SHOULD NOT BE USED IN PT WITH HEART DISEASE...

NEONATE MAY BE DROWSY & EXHIBIT RESP DIFFICULTIES & DIMINISHED MUSCLE TONE. HOWEVER...NO RELATIONSHIP BETWEEN PLASMA MAGNESIUM CONCN OF BLOOD COLLECTED FROM UMBILICAL CORD & THE APGAR SCORE /HAS BEEN FOUND/.

Patients receiving parenteral magnesium sulfate shold be observed carefully, and serum magnesium concn should be monitored to avoid overdosage. ... An IV preparation of a calcium salt (e.g., calcium gluconate) should be readily available for use when magnesium sulfate is given IV. /Magnesium sulfate injection/

For more Drug Warnings (Complete) data for MAGNESIUM SULFATE (14 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes

Cosmetics -> Hair conditioning; Viscosity controlling; Bulking

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

Methods of Manufacturing

Action of sulfuric acid on magnesium oxide, hydroxide or carbonate; mined in a high degree of purity

DRIED MAGNESIUM SULFATE IS PREPARED BY HEATING THE HEPTAHYDRATE UNTIL APPROX 25% OF ITS WEIGHT IS LOST. /DRIED MAGNESIUM SULFATE/

PREPN: BENNETT, US PATENT 3,297,413 (1967 TO DOW). /TRIHYDRATE/

For more Methods of Manufacturing (Complete) data for MAGNESIUM SULFATE (8 total), please visit the HSDB record page.

General Manufacturing Information

Wholesale and Retail Trade

Miscellaneous Manufacturing

Other (requires additional information)

All Other Basic Inorganic Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Pharmaceutical and Medicine Manufacturing

Plastics Product Manufacturing

Carbon Black Manufacturing

Paper Manufacturing

Not Known or Reasonably Ascertainable

Plastics Material and Resin Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

Sulfuric acid magnesium salt (1:1): ACTIVE

MAGNESIUM SULFATE IS DISSOLVED IN WATER FOR INJECTION, & SOLN, SUITABLY FILTERED UNTIL FREE FROM SUSPENDED MATTER, IS PLACED IN CLEANSED & STERILE AMPULS. THESE ARE SEALED & SUITABLY STERILIZED. /MAGNESIUM SULFATE INJECTION, USP/

INCOMPATIBALITIES: ADDITION OF ALCOHOL MAY CAUSE PPTN OF MAGNESIUM SULFATE FROM AQ SOLN. ALKALI HYDROXIDES FORM INSOL MAGNESIUM HYDROXIDE, ALKALI CARBONATES FORM BASIC CARBONATE, & SALICYLATES FORM BASIC SALICYLATE.

Magnesium sulfate does not occur in nature in anhydrous form. It is found in the form of hydrates and double salts in salt and potash deposits ... .

Storage Conditions

Interactions

When barbiturates, opiates, general anesthetics, or other CNS depressants are administered concomitantly with magnesium sulfate, dosage of these agents must be carefully adjusted because of the additive central depressant effects.

...Magnesium inhibited extracellular calcium entry, intracellular calcium release, cytosolic calcium oscillations, and phasic contractions of myometrial smooth muscle /induced by oxytocin and other uterotonic agonists/.

...The present in vivo rat study examined the effect of magnesium sulfate to alter the pressor response to norepinephrine (NE) and angiotensin II (A II). Magnesium doses were chosen to approximate those used in treating preeclampsia. NE resulted in a significant rise in mean arterial pressure (delta MAP, 46 +/- 3.7 mmHg; p<0.001). A II also resulted in a significant rise in MAP (delta MAP, 23 +/- 3.6 mmHg, p<0.02). Magnesium sulfate alone had no significant effect on MAP but attenuated the pressor response to both NE (delta MAP, 16 +/- 1.5 mmHg) and A II (delta MAP, 12 +/- 2.5 mmHg). After discontinuation of the magnesium sulfate infusion, the control pressor responses to NE and A II were again seen (delta MAP, 39 +/- 3.5 mmHg and delta MAP, 28 +/- 4.2 mmHg, respectively). Although magnesium sulfate is not a primary antihypertensive agent, it may have effects on blood pressure by attenuating the actions of circulating vasoconstrictors.

For more Interactions (Complete) data for MAGNESIUM SULFATE (6 total), please visit the HSDB record page.

Stability Shelf Life

ON EXPOSURE TO DRY AIR AT ORDINARY TEMP IT LOSES ABOUT 1 H2O; AT 70-80 °C LOSES ABOUT 4H2O; AT 100 °C LOSES 5H2O; AT 120 °C LOSES 6 H2O, RAPIDLY REABSORBING WATER WHEN EXPOSED TO MOIST AIR; LOSES THE LAST MOL OF WATER AT ABOUT 250 °C /HEPTAHYDRATE/

Dates

Yokoyama K, Takahashi N, Yada Y, Koike Y, Kawamata R, Uehara R, Kono Y, Honma Y, Momoi MY: Prolonged maternal magnesium administration and bone metabolism in neonates. Early Hum Dev. 2010 Mar;86(3):187-91. doi: 10.1016/j.earlhumdev.2010.02.007. Epub 2010 Mar 12. [PMID:20226604]

Wedig KE, Kogan J, Schorry EK, Whitsett JA: Skeletal demineralization and fractures caused by fetal magnesium toxicity. J Perinatol. 2006 Jun;26(6):371-4. [PMID:16724078]

Nassar AH, Sakhel K, Maarouf H, Naassan GR, Usta IM: Adverse maternal and neonatal outcome of prolonged course of magnesium sulfate tocolysis. Acta Obstet Gynecol Scand. 2006;85(9):1099-103. [PMID:16929415]

Malaeb SN, Rassi AI, Haddad MC, Seoud MA, Yunis KA: Bone mineralization in newborns whose mothers received magnesium sulphate for tocolysis of premature labour. Pediatr Radiol. 2004 May;34(5):384-6. Epub 2004 Feb 18. [PMID:14985884]

Matsuda Y, Maeda Y, Ito M, Sakamoto H, Masaoka N, Takada M, Sato K: Effect of magnesium sulfate treatment on neonatal bone abnormalities. Gynecol Obstet Invest. 1997;44(2):82-8. [PMID:9286718]

Schanler RJ, Smith LG Jr, Burns PA: Effects of long-term maternal intravenous magnesium sulfate therapy on neonatal calcium metabolism and bone mineral content. Gynecol Obstet Invest. 1997;43(4):236-41. [PMID:9194621]

Santi MD, Henry GW, Douglas GL: Magnesium sulfate treatment of preterm labor as a cause of abnormal neonatal bone mineralization. J Pediatr Orthop. 1994 Mar-Apr;14(2):249-53. [PMID:8188843]

Holcomb WL Jr, Shackelford GD, Petrie RH: Magnesium tocolysis and neonatal bone abnormalities: a controlled study. Obstet Gynecol. 1991 Oct;78(4):611-4. [PMID:1923163]

Cumming WA, Thomas VJ: Hypermagnesemia: a cause of abnormal metaphyses in the neonate. AJR Am J Roentgenol. 1989 May;152(5):1071-2. [PMID:2705341]

Lamm CI, Norton KI, Murphy RJ, Wilkins IA, Rabinowitz JG: Congenital rickets associated with magnesium sulfate infusion for tocolysis. J Pediatr. 1988 Dec;113(6):1078-82. [PMID:3193315]

McGuinness GA, Weinstein MM, Cruikshank DP, Pitkin RM: Effects of magnesium sulfate treatment on perinatal calcium metabolism. II. Neonatal responses. Obstet Gynecol. 1980 Nov;56(5):595-600. [PMID:7432730]

Riaz M, Porat R, Brodsky NL, Hurt H: The effects of maternal magnesium sulfate treatment on newborns: a prospective controlled study. J Perinatol. 1998 Nov-Dec;18(6 Pt 1):449-54. [PMID:9848759]